Bis(2-ethoxyethyl)sebacate
Overview
Description
Bis(2-ethoxyethyl)sebacate, also known as decanedioic acid bis(2-ethoxyethyl) ester, is an organic compound with the molecular formula C18H34O6. It is a clear, colorless liquid primarily used as a plasticizer in various industrial applications. The compound is known for its excellent compatibility with a wide range of polymers, enhancing their flexibility and durability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethoxyethyl)sebacate is typically synthesized through the esterification of sebacic acid with 2-ethoxyethanol. The reaction involves heating sebacic acid with 2-ethoxyethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The final product is purified through distillation or other separation techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethoxyethyl)sebacate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form sebacic acid and 2-ethoxyethanol.
Transesterification: This reaction involves the exchange of the ethoxyethyl groups with other alcohols, forming new esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Sebacic acid and 2-ethoxyethanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Bis(2-ethoxyethyl)sebacate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled-release pharmaceutical formulations.
Industry: Utilized in the manufacture of coatings, adhesives, and sealants to improve their flexibility and durability.
Mechanism of Action
The primary mechanism of action of bis(2-ethoxyethyl)sebacate is its ability to act as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their flexibility and reducing brittleness. This effect is achieved through the ester groups in this compound, which interact with the polymer chains, disrupting their regular packing and enhancing their mobility.
Comparison with Similar Compounds
Bis(2-ethylhexyl)sebacate: Another ester of sebacic acid, known for its use as a plasticizer in polyvinyl chloride (PVC) and other polymers.
Dioctyl sebacate: Also used as a plasticizer, particularly in the production of flexible PVC.
Uniqueness: Bis(2-ethoxyethyl)sebacate is unique due to its specific ethoxyethyl groups, which provide distinct solubility and compatibility characteristics compared to other sebacate esters. This makes it particularly suitable for applications requiring specific solubility profiles and enhanced flexibility.
Properties
IUPAC Name |
bis(2-ethoxyethyl) decanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6/c1-3-21-13-15-23-17(19)11-9-7-5-6-8-10-12-18(20)24-16-14-22-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRXDBUBNLXONB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)CCCCCCCCC(=O)OCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060781 | |
Record name | Bis(2-ethoxyethyl) sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-10-2 | |
Record name | Decanedioic acid, 1,10-bis(2-ethoxyethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-ethoxyethyl)sebacate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-ethoxyethyl)sebacate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(2-ethoxyethyl)sebacate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decanedioic acid, 1,10-bis(2-ethoxyethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-ethoxyethyl) sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-ethoxyethyl) sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-ETHOXYETHYL)SEBACATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFG3765C9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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